Mogroside IV
Overview
Description
Mogroside IV is a natural sweetener extracted from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound belongs to the family of cucurbitane-type triterpene glycosides and is known for its intense sweetness, which is approximately 250 times sweeter than sucrose. This compound has gained attention not only for its sweetening properties but also for its potential health benefits, including antioxidant, anti-inflammatory, and anti-diabetic effects .
Mechanism of Action
Target of Action
Mogroside IV, a metabolite isolated from traditional Chinese medicine, primarily targets the PI3K/AKT signaling pathway . This pathway plays a crucial role in regulating glucose metabolism and is essential for hypoglycemia and the prevention of type 2 diabetes mellitus . This compound also targets the JAK-STAT1 pathway , which is involved in inflammation and immune response .
Mode of Action
This compound interacts with its targets by activating the PI3K signaling pathway, which plays a role in the regulation of glucose metabolism . It also ameliorates pulmonary inflammation by inhibiting the JAK-STAT1 pathway .
Biochemical Pathways
This compound affects the PI3K/AKT signaling pathway, which is tightly intertwined with the insulin resistance pathway . By regulating this pathway and its associated targets, this compound can ameliorate insulin resistance and prevent type 2 diabetes mellitus . Furthermore, it exerts an anti-inflammatory effect in the lung via the NF-κB and JAK-STAT pathways .
Pharmacokinetics
A study on mogrol, the aglycone of mogrosides, showed that it has a low oral bioavailability of 103% and an elimination half-life value of 241 hours . More research is needed to fully understand the ADME properties of this compound.
Result of Action
This compound has been shown to reverse insulin resistance in IR-HepG2 cells and reduce the production of TNF-α, a pro-inflammatory cytokine . It also reduces the phosphorylated level of JAK1 and Stat1, key regulatory molecules in the JAK-STAT1 pathway .
Biochemical Analysis
Biochemical Properties
Mogroside IV plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with β-glucosidase, an enzyme that catalyzes the hydrolysis of β-glucosidic bonds in glucosides . This interaction leads to the production of this compound from its precursor compounds. Additionally, this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress . This compound also interacts with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to enhance cellular immunity by promoting phagocytosis and T lymphocyte proliferation . This compound also affects cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, this compound can reduce cell apoptosis and promote cell survival . Furthermore, this compound has been found to influence gene expression related to antioxidant and anti-inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to modulate their activity. For instance, this compound inhibits the activity of enzymes involved in ROS production, thereby reducing oxidative stress . It also activates signaling pathways that promote the expression of antioxidant genes and inhibit pro-inflammatory gene expression . These molecular interactions contribute to the overall protective effects of this compound against cellular damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under various conditions, maintaining its antioxidant and anti-inflammatory properties over extended periods . Prolonged exposure to certain environmental factors, such as high temperatures and light, can lead to the degradation of this compound, reducing its efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exhibit beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The biosynthesis of this compound involves the conversion of squalene to di-glucosylated, tetra-hydroxycucurbitadienols, followed by the addition of branched glucosyl groups during fruit maturation . Enzymes such as β-glucosidase play a crucial role in this process . This compound also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, particularly those involved in oxidative stress and inflammation, where it exerts its protective effects . The distribution of this compound within the body is influenced by factors such as dosage, route of administration, and the presence of other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in oxidative stress and inflammation . The targeting of this compound to these compartments is facilitated by specific signals and post-translational modifications that direct its localization . This subcellular localization is essential for the effective modulation of cellular processes by this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mogroside IV can be synthesized through biotransformation processes involving enzymatic reactions. One common method involves the use of immobilized β-glucosidase to convert mogroside V into this compound. The optimal conditions for this reaction include a glutaraldehyde concentration of 1.5%, a carrier activation time of 1 hour, and a binding enzyme time of 12 hours. The reaction is typically carried out at 60°C and pH 5 .
Industrial Production Methods
Industrial production of this compound often involves the extraction of mogrosides from Siraitia grosvenorii fruit followed by enzymatic conversion. The fruit extract is processed in a continuous bioreactor system with immobilized enzymes to achieve high yields of this compound. This method is environmentally friendly and efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Mogroside IV undergoes various chemical reactions, including hydrolysis, glycosylation, and oxidation. The hydrolysis of this compound can produce mogrol and glucose units. Glycosylation reactions can further modify the structure of this compound by adding additional sugar moieties .
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or enzymatic conditions.
Glycosylation: Enzymes such as glycosyltransferases are used to catalyze the addition of sugar units.
Oxidation: Mild oxidizing agents can be used to introduce oxygen-containing functional groups.
Major Products Formed
The major products formed from the reactions of this compound include mogrol, glucose, and various glycosylated derivatives. These products can have different biological activities and sweetness levels .
Scientific Research Applications
Mogroside IV has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of triterpene glycosides.
Comparison with Similar Compounds
Similar Compounds
Mogroside V: Another sweet compound from Siraitia grosvenorii, known for its higher sweetness intensity compared to mogroside IV.
Siamenoside I: A glycosylated derivative of this compound with similar sweetening properties.
Mogroside IIIE: A hydrolysis product of mogroside V, also possessing sweetening and bioactive properties
Uniqueness
This compound is unique due to its balanced sweetness and bioactive properties. While mogroside V is sweeter, this compound offers a combination of moderate sweetness and health benefits, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[[6-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPAFPPCKSYACJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1125.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What types of cancer has Mogroside IVe shown potential against in preclinical studies?
A1: In vitro and in vivo studies suggest that Mogroside IVe exhibits antiproliferative activity against colorectal cancer and throat cancer. [, ] These studies employed human colorectal cancer HT29 cells and throat cancer Hep-2 cells. []
Q2: What is the proposed mechanism of action for Mogroside IVe's anti-cancer effects?
A2: Research indicates that Mogroside IVe's anti-cancer effects might stem from its ability to upregulate the tumor suppressor protein p53. Additionally, it appears to downregulate matrix metallopeptidase 9 (MMP-9) and phosphorylated extracellular signal-regulated kinases (ERK)1/2, which are involved in tumor progression. [, ]
Q3: How does the sweetness of Mogroside IV compare to other cucurbitane glycosides found in Siraitia grosvenorii?
A3: While considered a sweet component of Siraitia grosvenorii, this compound exhibits a less intense sweetness compared to other cucurbitane glycosides such as Siamenoside I, which is reported as 563 times sweeter than sucrose. []
Q4: How does the content of this compound change during the maturation of Siraitia grosvenorii fruit?
A4: Studies show that this compound content is relatively low throughout the fruit's development. Mogroside IIe dominates early stages, converting to Mogroside III and eventually to Mogroside V, which becomes the predominant compound in mature fruits. []
Q5: Has Mogroside IVe demonstrated any inhibitory effects on enzymes related to carbohydrate metabolism?
A5: Research suggests that this compound, along with other mogrosides like Siamenoside I and Mogroside V, can inhibit rat intestinal maltase activity. This inhibition may contribute to the suppression of blood glucose level increases after maltose ingestion. []
Q6: What analytical techniques are commonly employed to identify and quantify this compound in Siraitia grosvenorii extracts?
A6: High-performance liquid chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) detection or mass spectrometry (MS) are frequently used for analyzing this compound and other mogrosides in Siraitia grosvenorii extracts. [, , , , ]
Q7: Can you describe a specific HPLC method for analyzing this compound?
A7: One study utilized a ZORBAX SB-C18 column with a water-acetonitrile mobile phase for separating this compound from other mogrosides. Detection was performed at 203 nm using a UV detector. []
Q8: Are there any methods to selectively remove agrochemicals from Siraitia grosvenorii extracts while preserving this compound?
A8: Yes, research suggests that treating Siraitia grosvenorii extracts with specific types of activated carbon can effectively remove agrochemicals while maintaining a high yield of this compound, alongside other mogrosides like Mogroside V and Siamenoside I. []
Q9: Have any studies investigated the impact of different drying methods on this compound content in Siraitia grosvenorii fruits?
A9: Research indicates that vacuum drying methods can preserve a higher content of this compound and other mogrol glycosides compared to traditional drying methods. This suggests that the drying method employed during processing can significantly affect the final product's composition. []
Q10: Has this compound demonstrated any potential for use in skincare and cosmetics?
A10: While further research is needed, some studies suggest that this compound, along with other triterpene compounds found in Siraitia grosvenorii extracts, might possess anti-wrinkle properties and could be beneficial in skincare products. []
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